molecular formula C23H22N4O4 B2786304 6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1189866-45-2

6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2786304
CAS No.: 1189866-45-2
M. Wt: 418.453
InChI Key: PSEVISFNLAGVSH-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a 2,5-dimethoxyphenyl group at the 6-position and a 1,2,4-oxadiazole-containing ethyl chain at the 2-position. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)23-24-21(31-26-23)12-13-27-22(28)11-9-19(25-27)18-14-17(29-2)8-10-20(18)30-3/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVISFNLAGVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.

    Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, where 2-chloronicotinic acid reacts with the piperazine derivative in the presence of a base such as potassium carbonate.

    Introduction of the Sulfonyl Group: The sulfonyl group is added by reacting the intermediate compound with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 position under basic conditions. For example:

Reaction Conditions Product Reference
Reaction with aminesK₂CO₃, DMF, 80°C, 12 hrsSubstituted oxadiazole derivatives with modified bioactivity
Reaction with thiolsEt₃N, THF, RT, 6 hrsThioether-linked analogs

These substitutions are critical for structure-activity relationship (SAR) studies in drug discovery.

Hydrolysis of Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to acidic or basic hydrolysis, leading to ring opening:

Conditions Outcome Analytical Confirmation
6M HCl, reflux, 4 hrsFormation of diamide intermediates (N-acylated products)LC-MS (m/z 455.2 → 312.1)
2M NaOH, 60°C, 8 hrsCleavage to carboxylic acid derivatives¹H NMR (disappearance of oxadiazole proton signals)

Hydrolysis pathways are monitored via spectroscopic methods to optimize stability in pharmaceutical formulations.

Oxidation-Reduction Reactions

The dihydropyridazinone moiety participates in redox reactions:

Reaction Type Reagents/Conditions Outcome Application
OxidationKMnO₄, H₂O, 25°C, 2 hrsConversion to pyridazinoneEnhances π-conjugation for fluorescence studies
ReductionNaBH₄, MeOH, 0°C, 1 hrSaturation of the dihydropyridazinone ringModulates electron density

Controlled oxidation improves photophysical properties, while reduction alters pharmacokinetic profiles .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield
PhenylacetyleneCuI, DCM, RT, 24 hrsTriazole-linked hybrid structures68%
Nitrile oxidesMicrowave, 100°C, 30 minIsoxazoline derivatives72%

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds.

Functional Group Transformations

Methoxy Group Demethylation :

  • Conditions : BBr₃, CH₂Cl₂, −78°C → RT, 6 hrs

  • Outcome : Formation of catechol derivatives, enhancing solubility and metal-chelation capacity.

Esterification :

  • Reagents : AcCl, pyridine, RT

  • Application : Prodrug synthesis for targeted delivery.

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products
100°C, 48 hrs (dry)

Scientific Research Applications

Pharmacological Activities

DMDP exhibits a range of pharmacological properties that make it a candidate for further investigation in drug development. Key activities include:

  • Anticonvulsant Activity : DMDP has been evaluated for its anticonvulsant effects in various animal models. Studies indicate that it may be effective against seizures induced by maximal electroshock and pentylenetetrazole, demonstrating significant efficacy at specific dosages (ED50 values) .
  • Analgesic Properties : The compound has shown potential in alleviating pain through various mechanisms, including local anesthetic activity. This suggests a possible role in pain management therapies .
  • Neuroprotective Effects : Preliminary research indicates that DMDP may possess neuroprotective qualities, potentially benefiting conditions like neurodegenerative diseases .

Case Studies

Several studies have documented the effectiveness of DMDP in preclinical settings:

  • Study on Anticonvulsant Efficacy : A study assessed the anticonvulsant properties of DMDP using the maximal electroshock model. Results indicated a significant reduction in seizure duration and frequency at doses ranging from 20 to 100 mg/kg .
  • Pain Model Analysis : In a formalin-induced pain model, DMDP demonstrated dose-dependent analgesic effects comparable to standard analgesics, suggesting its potential for clinical application in pain relief .

Data Table: Summary of Pharmacological Effects

Activity Model Used Effective Dose (mg/kg) Outcome
AnticonvulsantMaximal Electroshock20 - 100Significant reduction in seizures
AnalgesicFormalin-induced pain model10 - 50Dose-dependent pain relief
NeuroprotectiveNeurodegeneration modelsNot yet establishedPotential protective effects

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one Pyridazinone 2,5-Dimethoxyphenyl; 1,2,4-oxadiazole-ethyl Not reported Not reported Not reported 1,2,4-Oxadiazole, methoxy groups
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Pyridazinone Phenyl; 1,2,4-triazole-thione 380.42 Not reported Not reported 1,2,4-Triazole, thione
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) Pyrazoline 3,4-Dimethylphenyl; 4-methoxyphenyl 356.46 120–124 80 Pyrazoline, methoxy
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h) Pyrazoline 3,4-Dimethylphenyl; 4-ethoxyphenyl 370.48 102–106 85 Pyrazoline, ethoxy
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo-pyridine Nitrophenyl; cyano; phenethyl 583.58 243–245 51 Imidazo-pyridine, nitro, ester

Key Observations

Core Structure Variations: The target compound’s pyridazinone core is distinct from pyrazoline (e.g., 1h, 2h) or imidazo-pyridine derivatives (e.g., 1l). The 1,2,4-oxadiazole substituent in the target compound contrasts with the 1,2,4-triazole-thione group in the pyridazinone derivative from . Oxadiazoles are more electron-deficient, which may influence redox properties or π-π stacking interactions in biological systems.

Substituent Effects: Alkoxy groups (methoxy, ethoxy) in analogous compounds (1h, 2h) improve solubility, with ethoxy derivatives exhibiting lower melting points (102–106°C vs. 120–124°C for methoxy) due to increased hydrophobicity . This suggests the 2,5-dimethoxyphenyl group in the target compound may balance solubility and thermal stability. The 4-methylphenyl group on the oxadiazole ring could enhance lipophilicity compared to nitro or cyano substituents in imidazo-pyridines (e.g., 1l) .

Synthetic Feasibility :

  • Yields for pyrazoline derivatives (80–85%) exceed those for imidazo-pyridines (51%) , highlighting the synthetic challenges of complex heterocycles. The target compound’s synthesis would likely require optimized conditions for the oxadiazole-ethyl linkage.

Pharmacological Potential: Pyridazinones with triazole-thione substituents (e.g., ) show antimicrobial activity, suggesting the target compound’s oxadiazole group may confer similar or enhanced bioactivity. Imidazo-pyridines with nitro groups (e.g., 1l) are explored for anticancer applications, indicating that the dimethoxyphenyl and oxadiazole motifs in the target compound could synergize for multitargeted drug design .

Biological Activity

The compound 6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a novel derivative that incorporates both pyridazine and oxadiazole moieties. These structural features are known to confer a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and recent research findings.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyridazine derivatives exhibit significant anticancer properties. For instance, a study highlighted that various oxadiazole derivatives showed in vitro cytotoxic activity against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 10 µM to 30 µM . The incorporation of the 1,2,4-oxadiazole moiety in our compound may enhance its antiproliferative effects.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BCaCo-225
Compound CMCF720

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to our target have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The presence of methoxy groups in the structure may enhance lipophilicity and improve bioavailability, leading to increased anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented extensively. In particular, compounds with similar structures have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

The proposed mechanisms by which This compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in cellular signaling pathways related to inflammation or cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A notable study screened a library of compounds for anticancer activity using multicellular spheroids as models. Among the tested compounds, those with structural similarities to our target showed promising results in inhibiting spheroid growth and inducing cell death . This highlights the potential efficacy of This compound in cancer therapy.

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